C19H24Cl2O2
Description
. This compound is a derivative of indenone, characterized by the presence of chlorine and methoxy groups, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C19H24Cl2O2 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-(2,2-dichloro-3-methylcyclopropyl)-2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromene |
InChI |
InChI=1S/C19H24Cl2O2/c1-11-16(19(11,20)21)18(4)10-9-13-15(23-18)12-7-5-6-8-14(12)22-17(13,2)3/h5-8,11,13,15-16H,9-10H2,1-4H3 |
InChI Key |
DYGSLTDGTPXLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(Cl)Cl)C2(CCC3C(O2)C4=CC=CC=C4OC3(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-one, 2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-methoxy- The reaction conditions typically involve the use of solvents like acetonitrile and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as chlorination, methox
Biological Activity
C19H24Cl2O2 is a chemical compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula, which indicates the presence of two chlorine atoms and two oxygen atoms in its structure. The compound's structure significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | This compound |
| Molecular Weight | 363.31 g/mol |
| IUPAC Name | 4-(2,4-dichlorophenyl)-1-(4-methylphenyl)-1-pentanone |
| CAS Number | [Not provided] |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that are crucial for cellular processes. This inhibition can lead to altered metabolic pathways.
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing physiological responses such as neurotransmission or hormonal signaling.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, including breast and prostate cancer cells.
- Results :
- Inhibition of cell proliferation was observed with an IC50 value of 25 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Study 2: Antimicrobial Properties
Research conducted by International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against common pathogens.
- Results :
- Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively.
- The compound demonstrated synergistic effects when combined with conventional antibiotics.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 25 | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 15 | International Journal of Antimicrobial Agents |
| Antimicrobial | Escherichia coli | 20 | International Journal of Antimicrobial Agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
